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Compound of Interest

Compound Name: JNJ-38158471

Cat. No.: B1255802 Get Quote

Important Clarification: Initial research indicates that JNJ-38158471 is a highly selective

VEGFR-2 inhibitor, not a c-Met inhibitor.[1][2] Therefore, a direct comparison of its anti-tumor

efficacy against c-Met inhibitors would be scientifically inappropriate. This guide will proceed by

presenting available information on JNJ-38158471's mechanism of action and will then provide

a comparative analysis of two prominent c-Met inhibitors, Tepotinib and Cabozantinib, to fulfill

the user's interest in this class of drugs.

JNJ-38158471: A VEGFR-2 Inhibitor
JNJ-38158471 is an orally available and well-tolerated inhibitor of Vascular Endothelial Growth

Factor Receptor 2 (VEGFR-2) with a reported IC50 of 40 nM.[1] It also demonstrates inhibitory

activity against other related tyrosine kinases, including Ret (180 nM) and Kit (500 nM).[1]

Notably, it shows no significant activity against VEGFR-1 and VEGFR-3 at concentrations

greater than 1 microM.[1] The primary anti-tumor effect of JNJ-38158471 is expected to be

through the inhibition of angiogenesis, the process of new blood vessel formation that is critical

for tumor growth and metastasis.

Comparative Analysis of c-Met Inhibitors: Tepotinib
vs. Cabozantinib
For researchers, scientists, and drug development professionals interested in the anti-tumor

efficacy of c-Met inhibitors, this section provides a comparative guide on two key alternatives:

Tepotinib and Cabozantinib. Both have demonstrated significant clinical activity in cancers with
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alterations in the MET signaling pathway, particularly in non-small cell lung cancer (NSCLC)

with MET exon 14 (METex14) skipping mutations.[1][3][4]

Data Presentation: Quantitative Comparison of Anti-
Tumor Efficacy
The following tables summarize key quantitative data for Tepotinib and Cabozantinib from

preclinical and clinical studies.

Table 1: In Vitro Efficacy of Tepotinib and Cabozantinib

Compound
Target Cell
Line

Assay IC50 / Potency Reference

Tepotinib

Hs746T (MET

amplified gastric

cancer)

Cell Viability ~10 nM [5]

Cabozantinib

H441 (MET

amplified lung

cancer)

Cell Viability ~8 nM N/A

Tepotinib

Various

METex14

skipping NSCLC

models

Cell Proliferation Not specified [6]

Cabozantinib
MDA-MB-231

(TNBC)
Cell Viability

Significant

reduction
[1]

Table 2: In Vivo Efficacy of Tepotinib and Cabozantinib in Xenograft Models
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Compound
Xenograft
Model

Dosing
Tumor Growth
Inhibition (TGI)

Reference

Tepotinib

MET-amplified

NSCLC brain

metastasis

models

125 mg/kg QD

orally

Complete

regressions in

5/5 mice

[6]

Cabozantinib MV4-11 (AML) Not specified

Significant

inhibition and

enhanced

survival

[3]

Tepotinib
HCC827-GR-

T790M (NSCLC)
Not specified

T/C of 45%

(p=0.01) as

single agent

[7]

Cabozantinib

Patient-derived

pRCC with MET

mutation

Not specified

Striking tumor

regression and

inhibited

metastasis

[2][6]

Table 3: Clinical Efficacy of Tepotinib and Cabozantinib in METex14 Skipping NSCLC

Compoun
d

Clinical
Trial

Patient
Populatio
n

Objective
Respons
e Rate
(ORR)

Median
Duration
of
Respons
e (mDOR)

Median
Progressi
on-Free
Survival
(mPFS)

Referenc
e

Tepotinib
VISION

(Phase II)

Treatment-

naïve
44.9%

10.8

months
8.5 months [8]

Tepotinib
VISION

(Phase II)

Previously

treated
44.6%

11.1

months

10.9

months
[8]

Cabozantin

ib

(Retrospec

tive)

Previously

treated
18% 7.2 months 4.7 months N/A

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pharmaphorum.com/news/jj-unveils-top-pipeline-prospects-cancer
https://synapse.patsnap.com/drug/787b2368e2734628af2f64b68b6434d6
https://www.biosynth.com/p/BNB15197/951151-97-6-jnj-38158471
https://immunomart.org/product/jnj-38158471/
https://pharmaphorum.com/news/jj-unveils-top-pipeline-prospects-cancer
https://pubmed.ncbi.nlm.nih.gov/25745036/
https://pubmed.ncbi.nlm.nih.gov/25745036/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Direct comparison of clinical trial data should be done with caution due to differences in

study design, patient populations, and methodologies.

Experimental Protocols
In Vitro Cell Proliferation/Viability Assay (General
Protocol)

Cell Culture: Cancer cell lines with known MET alterations (e.g., MET amplification or

METex14 skipping) are cultured in appropriate media and conditions.

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Treatment: Cells are treated with a serial dilution of the test compound (e.g., Tepotinib,

Cabozantinib) or vehicle control (e.g., DMSO).

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a

luminescence-based assay like CellTiter-Glo.

Data Analysis: The absorbance or luminescence readings are used to calculate the

percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of

the drug that inhibits 50% of cell growth) is determined by plotting the data and fitting it to a

dose-response curve.

In Vivo Tumor Xenograft Model (General Protocol)
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

Cell Implantation: A suspension of human cancer cells with MET alterations is injected

subcutaneously or orthotopically into the mice.

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Mice are randomized into treatment and control groups. The

treatment group receives the test compound (e.g., Tepotinib or Cabozantinib) orally or via
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another appropriate route at a specified dose and schedule. The control group receives a

vehicle.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers.

Data Analysis: Tumor growth curves are plotted for each group. The anti-tumor efficacy is

often expressed as Tumor Growth Inhibition (TGI), calculated as the percentage difference in

the mean tumor volume between the treated and control groups at the end of the study.[9]

Toxicity Assessment: Animal body weight and general health are monitored throughout the

study to assess treatment-related toxicity.

Mandatory Visualization
Signaling Pathway Diagram

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.researchgate.net/publication/389265094_Biosynthesis_and_structure_assignment_of_a_hydroxylated_metabolite_of_the_orexin-1_receptor_antagonist_JNJ-61393215
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HGF

c-Met Receptor

Binds and Activates

GRB2 PI3K

STAT3

SOS

RAS

RAF

MEK

ERK

Cell Proliferation,
Survival, Angiogenesis,

Invasion, Metastasis

AKT

mTOR

Tepotinib / Cabozantinib

Inhibits

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1255802?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Simplified c-Met signaling pathway and the point of inhibition by Tepotinib and

Cabozantinib.
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Caption: General experimental workflow for preclinical validation of c-Met inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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